3-Ethyl-4-methylpyridin-2-amine
Description
3-Ethyl-4-methylpyridin-2-amine is a substituted pyridine derivative featuring an ethyl group at position 3 and a methyl group at position 4 of the pyridine ring. The amine moiety at position 2 makes it a versatile intermediate in medicinal chemistry and organic synthesis. Pyridine derivatives are critical in pharmaceuticals, agrochemicals, and materials science due to their tunable electronic and steric properties .
Properties
CAS No. |
179555-32-9 |
|---|---|
Molecular Formula |
C8H12N2 |
Molecular Weight |
136.19 g/mol |
IUPAC Name |
3-ethyl-4-methylpyridin-2-amine |
InChI |
InChI=1S/C8H12N2/c1-3-7-6(2)4-5-10-8(7)9/h4-5H,3H2,1-2H3,(H2,9,10) |
InChI Key |
WQNNIEFJPGELIO-UHFFFAOYSA-N |
SMILES |
CCC1=C(C=CN=C1N)C |
Canonical SMILES |
CCC1=C(C=CN=C1N)C |
Synonyms |
2-Pyridinamine,3-ethyl-4-methyl-(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues include:
Electronic Effects
- This compound : Alkyl groups (ethyl and methyl) are electron-donating, increasing electron density on the pyridine ring. This enhances the basicity of the amine group compared to electron-withdrawing substituents.
- 4-Methyl-3-nitropyridin-2-amine : The nitro group at C3 withdraws electron density, reducing amine basicity and stabilizing the ring against electrophilic attack .
- 4-Ethoxypyridin-2-amine : The ethoxy group donates electrons via resonance, increasing solubility in polar solvents but reducing lipophilicity .
Physicochemical Properties
- Lipophilicity (logP) :
- This compound: Estimated logP ~2.5 (higher due to alkyl groups).
- 4-Methyl-3-nitropyridin-2-amine: Estimated logP ~1.8 (nitro group reduces lipophilicity).
- 4-Ethoxypyridin-2-amine: Estimated logP ~1.2 (polar ethoxy group decreases logP).
- Solubility : Ethoxy and nitro substituents improve aqueous solubility compared to alkyl-substituted derivatives .
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